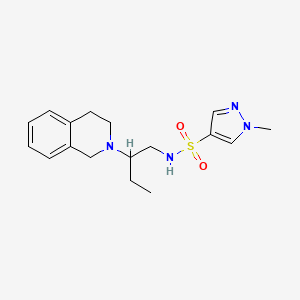![molecular formula C8H9BrN2 B12951547 (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a cyclopenta[b]pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine typically involves the formation of the cyclopenta[b]pyridine ring followed by the introduction of the bromine atom and the amine group. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic conditions. The bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The amine group can be introduced through reductive amination or other amination reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .
化学反应分析
Types of Reactions: (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate (NaSR), sodium azide (NaN3), or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.
作用机制
The mechanism of action of (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific biological context .
相似化合物的比较
Pyridine: A simple heterocyclic compound with a nitrogen atom in the ring.
Cyclopenta[b]pyridine: A bicyclic compound similar to (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine but without the bromine and amine groups.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential biological activities.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C8H9BrN2 |
|---|---|
分子量 |
213.07 g/mol |
IUPAC 名称 |
(7S)-3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-5-1-2-7(10)8(5)11-4-6/h3-4,7H,1-2,10H2/t7-/m0/s1 |
InChI 键 |
XOOHYQNMUBSEIR-ZETCQYMHSA-N |
手性 SMILES |
C1CC2=C([C@H]1N)N=CC(=C2)Br |
规范 SMILES |
C1CC2=C(C1N)N=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


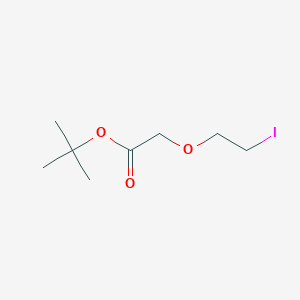
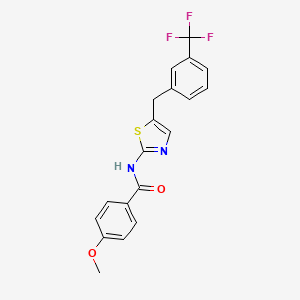
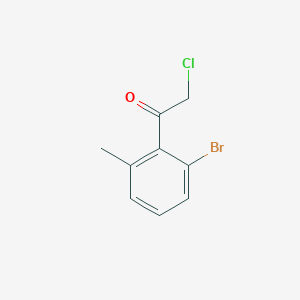
![2-(Furo[2,3-b]pyridin-5-yl)acetic acid](/img/structure/B12951469.png)
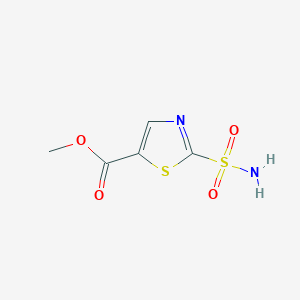

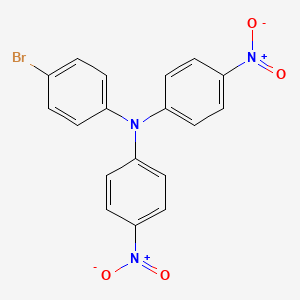
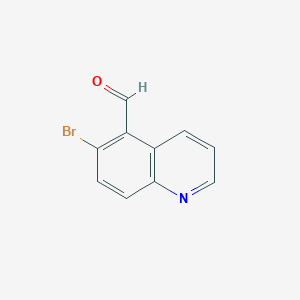
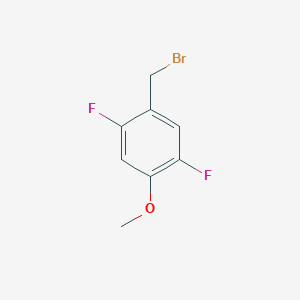
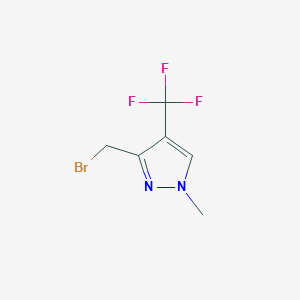
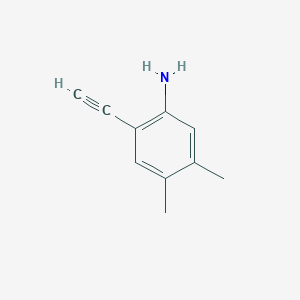
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
